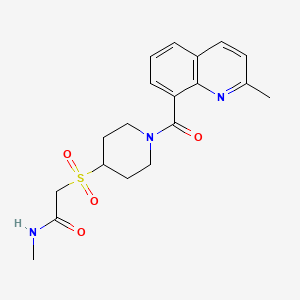

N-methyl-2-((1-(2-methylquinoline-8-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Description

N-methyl-2-((1-(2-methylquinoline-8-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a structurally complex compound featuring a piperidine core modified with a sulfonylacetamide moiety and a 2-methylquinoline-8-carbonyl group. This compound belongs to the class of sulfonamide derivatives, which are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation. Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and quinoline functionalization, as inferred from analogous compounds in the evidence .

Propriétés

IUPAC Name |

N-methyl-2-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-13-6-7-14-4-3-5-16(18(14)21-13)19(24)22-10-8-15(9-11-22)27(25,26)12-17(23)20-2/h3-7,15H,8-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFOQKVZDYSSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)CC(=O)NC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(2-methylquinoline-8-carbonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, including the formation of the quinoline and piperidine intermediates, followed by their coupling and subsequent sulfonylation. Common reagents used in these reactions include quinoline derivatives, piperidine, sulfonyl chlorides, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-2-((1-(2-methylquinoline-8-carbonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-methyl-2-((1-(2-methylquinoline-8-carbonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a role in binding to these targets, while the piperidine and sulfonylacetamide groups contribute to the overall activity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in the evidence:

Structural Analogues with Piperidine/Acetamide Cores

- N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)-phenyl]acetamide (): This compound shares the N-methylacetamide-piperidine core but replaces the quinoline group with a 4-(methylsulfonyl)phenyl substituent. Its reported log(1/IC50) value of 0.904 suggests moderate biological activity. Replacement of the sulfonylphenyl group with heterocycles (e.g., pyrrole in id 19n) in this analog led to variable activity, underscoring the sensitivity of biological outcomes to substituent choice .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): A simpler sulfonamide-acetamide derivative with a nitro-chlorophenyl group. The absence of the piperidine-quinoline framework limits its conformational flexibility and target selectivity. However, its synthesis via sulfonylation and acetylation parallels methods applicable to the target compound .

Piperidine-Based Carboxamides

- Methoxyacetylfentanyl (): A fentanyl analog with a methoxyacetyl group on the piperidine nitrogen. Unlike the target compound’s sulfonylacetamide linkage, this analog uses a carboxamide bridge, which may alter pharmacokinetics (e.g., reduced metabolic stability due to esterase susceptibility). The quinoline group in the target compound could confer distinct receptor-binding profiles compared to fentanyl’s opioid receptor affinity .

- N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (): This compound features a propanamide chain and methoxymethyl-piperidine group.

Heterocyclic Sulfonamides

- Goxalapladib (): A naphthyridine-containing acetamide with trifluoromethyl and biphenyl groups. Its larger molecular weight (718.80 g/mol) and extended aromatic system contrast with the target compound’s compact quinoline-sulfonamide design. Goxalapladib’s use in atherosclerosis highlights how structural complexity can tailor compounds for specific therapeutic niches, a principle applicable to the target compound’s design .

- N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (): This thiadiazole-containing analog replaces the sulfonyl group with a thioether linkage.

Key Comparative Data

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis may face challenges in regioselective quinoline functionalization and sulfonylation, as seen in analogous syntheses requiring precise reaction conditions .

- Biological Activity: The quinoline group could enhance target engagement (e.g., kinase or protease inhibition) compared to phenyl or thiadiazole analogs. However, evidence from piperidine-based analogs () suggests that even minor structural changes (e.g., replacing sulfonyl with heterocycles) can drastically alter activity .

- Metabolic Stability : Sulfonamide derivatives generally exhibit improved metabolic stability over esters or thioethers, as seen in comparisons with methoxyacetylfentanyl () and thiadiazole-containing analogs () .

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-2-((1-(2-methylquinoline-8-carbonyl)piperidin-4-yl)sulfonyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine sulfonyl intermediate via sulfonation of piperidin-4-yl derivatives using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) .

- Step 2 : Coupling with 2-methylquinoline-8-carbonyl chloride using a base (e.g., triethylamine) to form the 1-(2-methylquinoline-8-carbonyl)piperidin-4-ylsulfonyl intermediate .

- Step 3 : Acetamide formation via nucleophilic substitution between the sulfonyl intermediate and N-methyl acetamide derivatives in polar aprotic solvents (e.g., DMF) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC for reaction progression .

Q. How should researchers characterize this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, including the methyl group on the quinoline ring and sulfonyl-piperidine linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly for the piperidine ring conformation .

Q. What preliminary biological assays are suitable for activity screening?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ATP depletion assays for kinase activity) .

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

- Substituent Variation : Replace the 2-methylquinoline group with other heterocycles (e.g., pyridine or isoquinoline) to evaluate changes in target binding .

- Sulfonyl Group Modifications : Compare bioactivity of sulfonyl vs. sulfonamide or sulfonic acid derivatives to assess polarity effects .

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. How can researchers resolve contradictions in reported activity data across studies?

- Case Example : If one study reports improved antimicrobial activity with a fluorinated phenyl group , but another shows no enhancement , conduct:

- Dose-Response Curves : Validate potency (EC) under standardized conditions.

- Solubility Testing : Measure logP values to rule out bioavailability discrepancies .

- Target-Specific Assays : Confirm on-target effects using CRISPR-edited cell lines or enzyme mutants .

Q. What strategies improve pharmacokinetic properties (e.g., metabolic stability)?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the quinoline ring) .

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance membrane permeability .

- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to improve aqueous solubility for in vivo studies .

Q. How to investigate its mechanism of interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization upon compound treatment .

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution to guide rational design .

Q. What analytical methods validate purity for in vivo studies?

- HPLC-PDA/MS : Use reverse-phase C18 columns with photodiode array (PDA) detection to quantify impurities (<0.1%) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

- Stability-Indicating Methods : Stress testing (heat, light, pH extremes) followed by LC-MS to detect degradation products .

Q. How to address low solubility in aqueous buffers?

- Co-solvent Blends : Test DMSO/PBS or ethanol/Tween-80 mixtures for in vitro assays .

- Salt Formation : Synthesize hydrochloride or sodium salts of the sulfonyl group .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for in vivo delivery .

Q. What experimental designs ensure reproducibility in long-term studies?

- Batch-to-Batch Consistency : Standardize synthetic protocols (e.g., reaction time, temperature) and characterize each batch with -NMR .

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) in every assay plate .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.